

# Application of Eragidomide in CRISPR-Cas9 Screening: Unveiling Genetic Determinants of Response

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## Compound of Interest

Compound Name: *Eragidomide*

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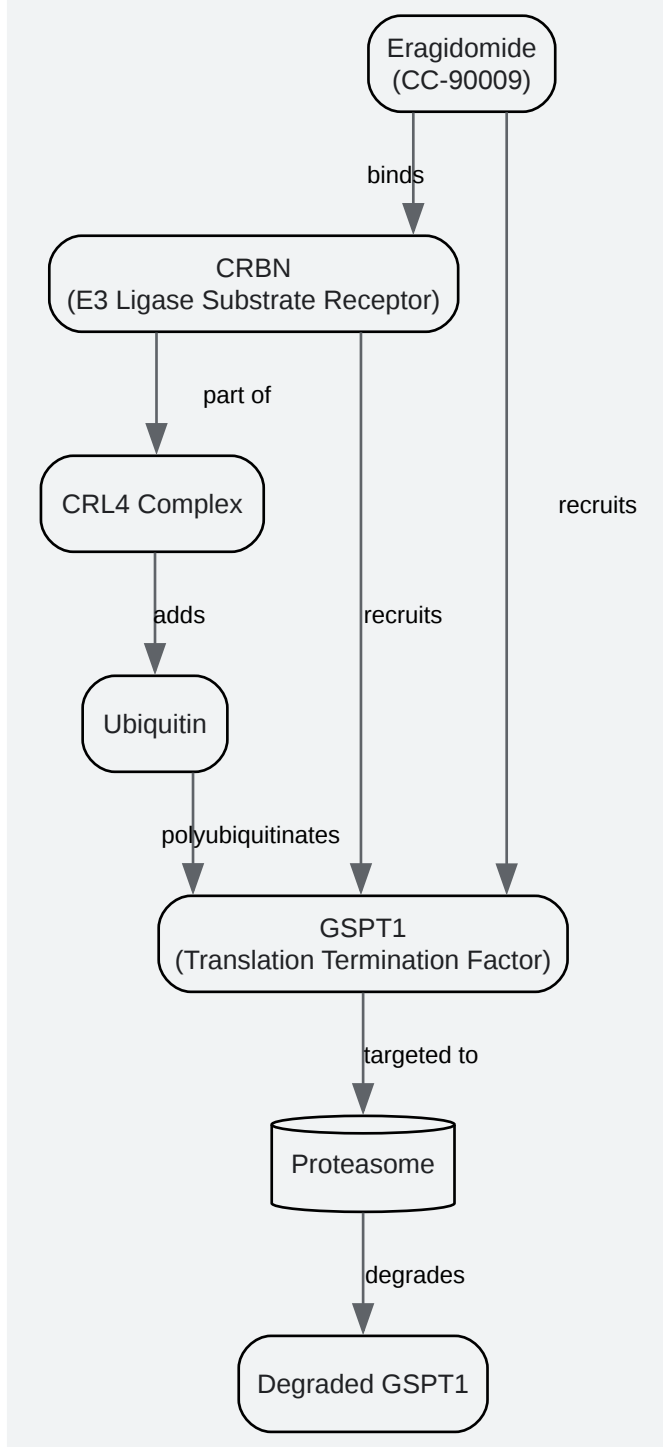
## Introduction

**Eragidomide** (CC-90009) is a novel cereblon (CRBN) E3 ligase modulator that induces the targeted degradation of the translation termination factor GSPT1.<sup>[1][2][3][4]</sup> This mechanism of action has shown potent anti-leukemic activity, particularly in acute myeloid leukemia (AML).<sup>[1]</sup> CRISPR-Cas9 screening has emerged as a powerful tool to elucidate the genetic factors that modulate cellular responses to therapeutic agents. This document provides detailed application notes and protocols for utilizing **Eragidomide** in CRISPR-Cas9 screens to identify genes and pathways that influence its efficacy and confer resistance.

## Mechanism of Action of Eragidomide

**Eragidomide** acts as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor CRBN and the neosubstrate GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The degradation of GSPT1, a key component of the translation termination complex, results in ribosome stalling and triggers the Integrated Stress Response (ISR), ultimately leading to apoptosis in sensitive cancer cells.

## Eragidomide-Induced GSPT1 Degradation



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Caption: Mechanism of **Eragidomide**-induced GSPT1 degradation.

## Application in CRISPR-Cas9 Screening

CRISPR-Cas9 knockout screens are instrumental in identifying genes that, when inactivated, lead to resistance or sensitization to a drug. In the context of **Eragidomide**, these screens can uncover:

- **Resistance Mechanisms:** Genes whose loss confers resistance to **Eragidomide**, often by disrupting the degradation machinery or activating compensatory survival pathways.
- **Sensitizing Factors:** Genes whose inactivation enhances the cytotoxic effects of **Eragidomide**.
- **Novel Drug Targets:** Identification of vulnerabilities in resistant cells that could be targeted with combination therapies.

A key study by Lu et al. (2021) utilized a genome-wide CRISPR-Cas9 screen to identify genetic determinants of the response to **Eragidomide** in the AML cell line U937. This screen revealed the importance of the ILF2/ILF3 complex in regulating CRBN expression and the roles of the mTOR and Integrated Stress Response pathways in modulating **Eragidomide**'s activity.

## Quantitative Data from Eragidomide Studies

The following tables summarize key quantitative data from studies involving **Eragidomide**, providing a basis for experimental design and comparison.

Table 1: In Vitro Activity of **Eragidomide** (CC-90009) in AML Cell Lines

Cell Line	IC50 (nM)	EC50 (nM)
MOLM-13	3 - 75	21 (average)
MV4-11	3 - 75	21 (average)
HL-60	3 - 75	21 (average)
OCI-AML3	3 - 75	21 (average)
U937	3 - 75	21 (average)
KG-1	3 - 75	21 (average)
THP-1	3 - 75	21 (average)
Kasumi-1	3 - 75	21 (average)
MOLM-16	3 - 75	21 (average)
OCI-AML2	3 - 75	21 (average)
NOMO-1	3 - 75	21 (average)

Table 2: Top Gene Hits from a Genome-Wide CRISPR-Cas9 Screen with **Eragidomide** in U937 Cells

Note: The following is a representative table based on the findings of Lu et al., Blood 2021. For a complete list of gene hits and their statistical values, refer to the supplementary materials of the original publication.

Gene	Function	Phenotype upon Knockout
Genes Conferring Resistance (Enriched sgRNAs)		
CRBN	Substrate receptor for the E3 ligase complex	Resistance
ILF2	Component of a complex regulating CRBN expression	Resistance
ILF3	Component of a complex regulating CRBN expression	Resistance
TSC1	Negative regulator of mTOR signaling	Resistance
TSC2	Negative regulator of mTOR signaling	Resistance
Genes Conferring Sensitivity (Depleted sgRNAs)		
GCN2 (EIF2AK4)	Kinase that initiates the Integrated Stress Response	Sensitivity

## Experimental Protocols

### Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen with Eragidomide

This protocol is adapted from the methodology described by Lu et al. (2021) for a genome-wide screen in the U937 AML cell line.

#### 1. Cell Line Preparation and Lentiviral Transduction:

- Cell Line: U937 cells stably expressing Cas9 are required.
- sgRNA Library: A genome-wide human sgRNA library (e.g., Brunello) is used.

- **Lentivirus Production:** Produce high-titer lentivirus for the sgRNA library in a suitable packaging cell line (e.g., HEK293T).
- **Transduction:** Transduce the Cas9-expressing U937 cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.
- **Selection:** Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

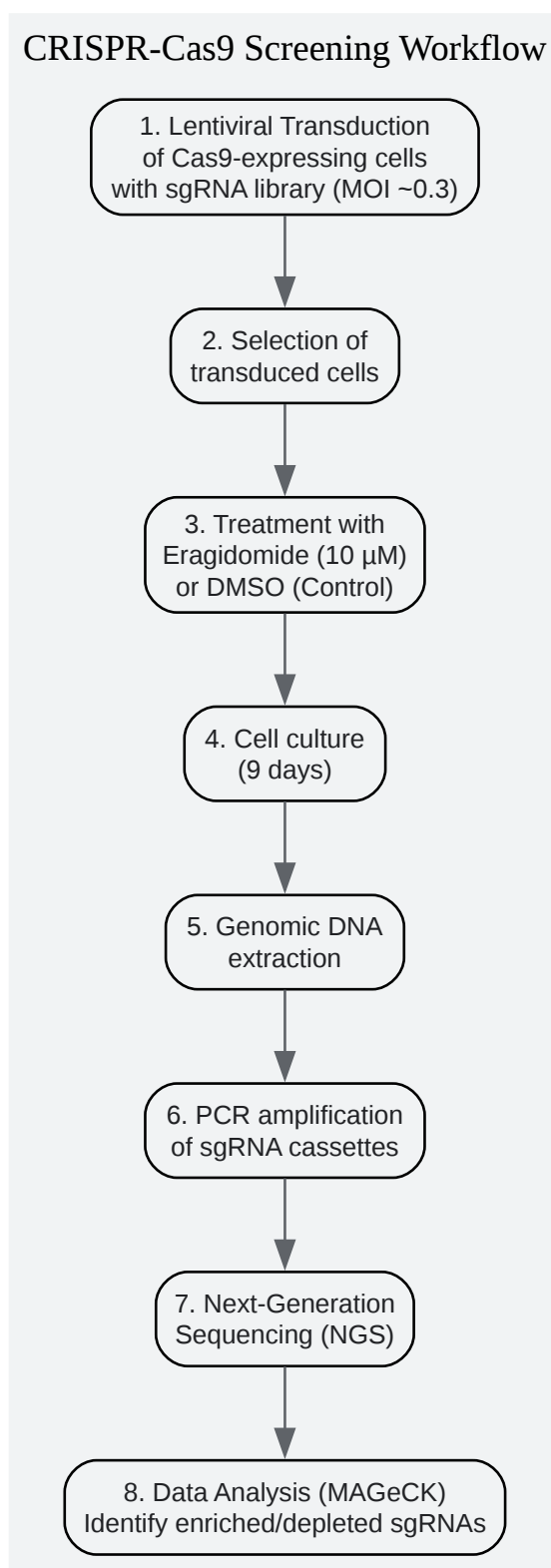
## 2. **Eragidomide** Treatment:

- **Cell Seeding:** Plate the transduced and selected cell pool at a density that maintains a library representation of at least 500-1000 cells per sgRNA.
- **Treatment:** Three days post-transduction, treat the cells with 10  $\mu$ M **Eragidomide** (CC-90009) or DMSO as a vehicle control.
- **Incubation:** Culture the cells for 9 days, passaging as necessary to maintain logarithmic growth and library representation.

## 3. Sample Collection and Analysis:

- **Genomic DNA Extraction:** Harvest cells at the end of the treatment period and extract genomic DNA.
- **PCR Amplification:** Amplify the sgRNA-containing cassettes from the genomic DNA using primers specific to the lentiviral vector.
- **Next-Generation Sequencing (NGS):** Sequence the amplified sgRNA cassettes to determine the relative abundance of each sgRNA in the **Eragidomide**-treated and DMSO-treated populations.
- **Data Analysis:** Use computational tools like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the **Eragidomide**-treated group compared to the control.

## CRISPR-Cas9 Screening Workflow



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Caption: Workflow for a genome-wide CRISPR-Cas9 screen with **Eragidomide**.

## Signaling Pathways Implicated in Eragidomide Response

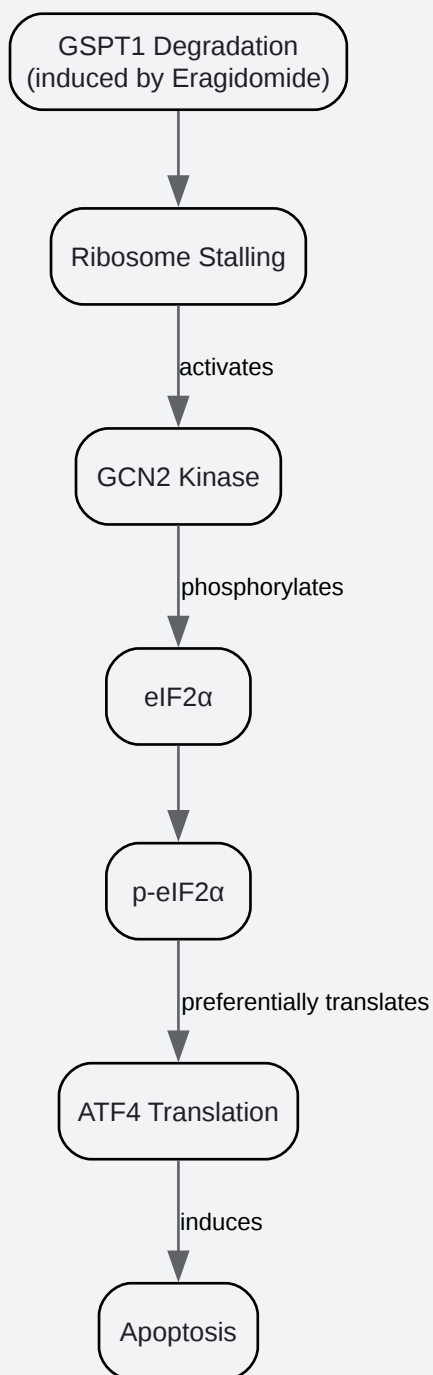
CRISPR-Cas9 screens have highlighted the importance of specific signaling pathways in the cellular response to **Eragidomide**.

### Integrated Stress Response (ISR)

The degradation of GSPT1 leads to the activation of the GCN2 kinase, which phosphorylates eIF2 $\alpha$ . This initiates the ISR, characterized by the preferential translation of ATF4, a transcription factor that upregulates genes involved in apoptosis.



## Integrated Stress Response Pathway



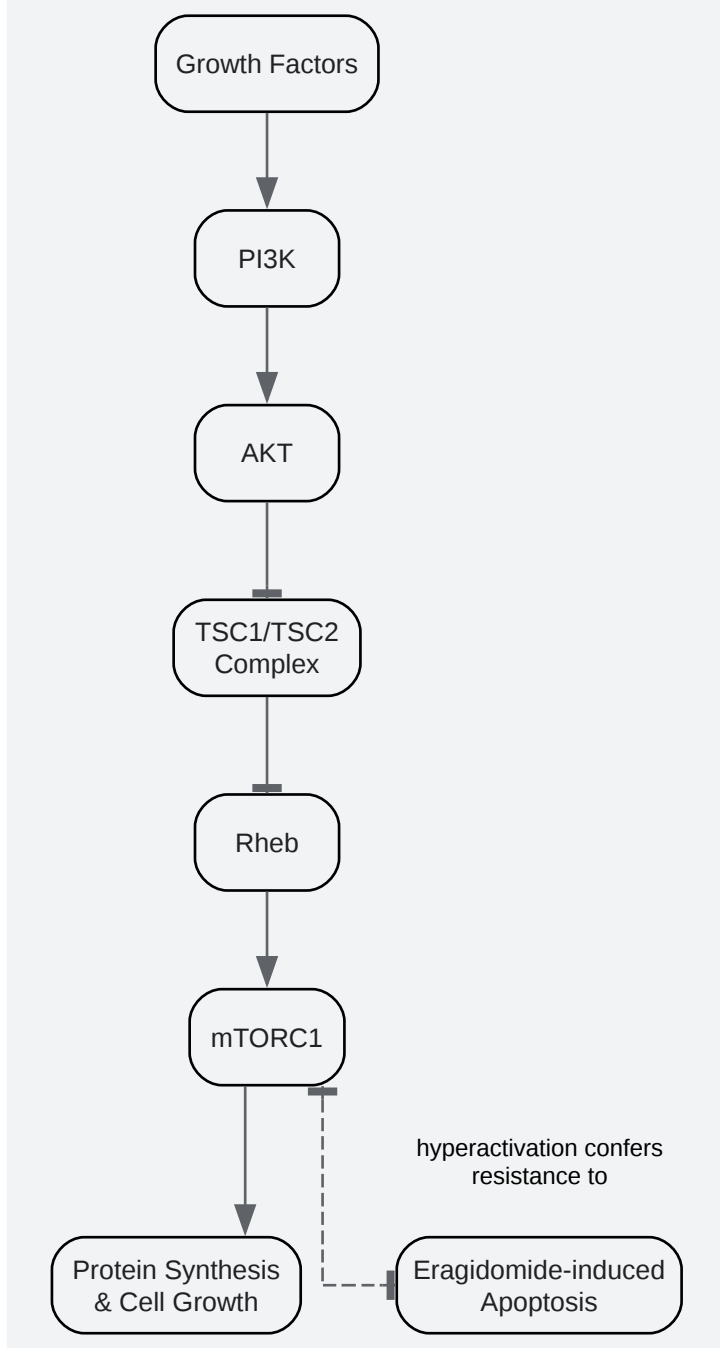
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Caption: The Integrated Stress Response pathway activated by **Eragidomide**.

## mTOR Signaling Pathway

CRISPR screens have shown that hyperactivation of the mTOR signaling pathway, for example, through the loss of the negative regulators TSC1 or TSC2, can confer resistance to **Eragidomide**. This suggests a complex interplay between protein synthesis regulation and the cellular response to GSPT1 degradation.

## mTOR Signaling and Eragidomide Resistance



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Caption: mTOR signaling pathway and its role in **Eragidomide** resistance.

## Conclusion

The application of **Eragidomide** in CRISPR-Cas9 screening provides a robust platform for dissecting the molecular mechanisms underlying its potent anti-leukemic activity. By identifying key genes and pathways that modulate drug response, researchers can uncover novel resistance mechanisms, identify patient populations most likely to benefit, and devise rational combination strategies to enhance therapeutic outcomes. The protocols and data presented herein serve as a comprehensive guide for scientists and drug development professionals to effectively utilize this powerful combination of technologies.

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